molecular formula C13H18F2N2 B14912567 N-(2,4-difluorobenzyl)-2-(pyrrolidin-1-yl)ethanamine

N-(2,4-difluorobenzyl)-2-(pyrrolidin-1-yl)ethanamine

Cat. No.: B14912567
M. Wt: 240.29 g/mol
InChI Key: OOZXOBGALXBKPQ-UHFFFAOYSA-N
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Description

n-(2,4-Difluorobenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine: is an organic compound that features a benzyl group substituted with two fluorine atoms at the 2 and 4 positions, a pyrrolidine ring, and an ethanamine backbone. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Properties

Molecular Formula

C13H18F2N2

Molecular Weight

240.29 g/mol

IUPAC Name

N-[(2,4-difluorophenyl)methyl]-2-pyrrolidin-1-ylethanamine

InChI

InChI=1S/C13H18F2N2/c14-12-4-3-11(13(15)9-12)10-16-5-8-17-6-1-2-7-17/h3-4,9,16H,1-2,5-8,10H2

InChI Key

OOZXOBGALXBKPQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCNCC2=C(C=C(C=C2)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(2,4-Difluorobenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine typically involves:

    Starting Materials: 2,4-difluorobenzyl chloride, pyrrolidine, and ethylamine.

    Reaction Steps:

    Reaction Conditions: These reactions are usually carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production methods would likely involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.

    Reduction: Reduction reactions can target the benzyl group or the pyrrolidine ring, potentially leading to the formation of more saturated derivatives.

    Substitution: The fluorine atoms on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of imines or oxides.

    Reduction: Formation of more saturated amines or hydrocarbons.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

n-(2,4-Difluorobenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Used in the development of new materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of n-(2,4-Difluorobenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance binding affinity and selectivity due to their electronegativity and ability to form strong hydrogen bonds.

Comparison with Similar Compounds

Similar Compounds

    n-(2,4-Difluorobenzyl)-2-(piperidin-1-yl)ethan-1-amine: Similar structure but with a piperidine ring instead of pyrrolidine.

    n-(2,4-Difluorobenzyl)-2-(morpholin-1-yl)ethan-1-amine: Contains a morpholine ring.

    n-(2,4-Difluorobenzyl)-2-(azepan-1-yl)ethan-1-amine: Features an azepane ring.

Uniqueness

The uniqueness of n-(2,4-Difluorobenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to its analogs.

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